N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine
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Overview
Description
N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridine derivatives. This compound is characterized by the presence of a pteridine core, substituted with a 4-fluorophenyl group and a furan-2-ylmethyl group. Pteridines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate diamines with formamide derivatives under high-temperature conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative reacts with the pteridine core.
Attachment of the Furan-2-ylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pteridine core or the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where pteridine derivatives have shown efficacy.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine
- N4-(4-bromophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine
- N4-(4-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine
Uniqueness
N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O/c18-11-3-5-12(6-4-11)22-16-14-15(20-8-7-19-14)23-17(24-16)21-10-13-2-1-9-25-13/h1-9H,10H2,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJZYXPHFADBCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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